Octahydro-1,4-methanocyclopenta[b]pyridine
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Overview
Description
Octahydro-1,4-methanocyclopenta[b]pyridine is a bicyclic amine compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structure, which consists of a cyclopentane ring fused with a pyridine ring, resulting in a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,4-methanocyclopenta[b]pyridine typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the condensation of 1,5-dicarbonyl compounds with ammonia or primary amines, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,4-methanocyclopenta[b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atom in the pyridine ring, which can act as a nucleophile or an electrophile depending on the reaction conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound, resulting in the formation of amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce amines or alcohols. Substitution reactions result in various substituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Octahydro-1,4-methanocyclopenta[b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Octahydro-1,4-methanocyclopenta[b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its interaction with receptors can trigger signaling cascades that influence cellular processes . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Octahydro-1,4-methanocyclopenta[b]pyridine can be compared with other bicyclic amines, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms and the presence of additional functional groups.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring, exhibiting different chemical properties and biological activities compared to this compound.
The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
91666-53-4 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H15N/c1-2-8-7-4-5-10(6-7)9(8)3-1/h7-9H,1-6H2 |
InChI Key |
FCURZGBGYIWNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CCN(C3)C2C1 |
Origin of Product |
United States |
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